

Spectroscopic Data of Dihydrocoumarin: A Technical Guide

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Compound of Interest

Compound Name: *Dihydrocoumarin*

Cat. No.: *B191007*

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This technical guide provides a comprehensive overview of the key spectroscopic data for **dihydrocoumarin** (CAS 119-84-6), a significant heterocyclic compound used in fragrances, flavorings, and as a precursor in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

Dihydrocoumarin, also known as 3,4-dihydro-2H-1-benzopyran-2-one, has the chemical formula $C_9H_8O_2$ and a molecular weight of approximately 148.16 g/mol.[3][4][5] Its structure consists of a benzene ring fused to a six-membered lactone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the 1H and ^{13}C NMR spectral data for **dihydrocoumarin**, typically recorded in deuterated chloroform ($CDCl_3$).

Table 1: 1H NMR Spectroscopic Data for **Dihydrocoumarin** (in $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.28 - 7.16	m	2H	-	Aromatic Protons (H-5, H-7)
7.13 - 7.01	m	2H	-	Aromatic Protons (H-6, H-8)
3.00	t	2H	7.3	H-4 (CH ₂)
2.78	t	2H	7.3	H-3 (CH ₂)

Data sourced from representative spectra.

Table 2: ¹³C NMR Spectroscopic Data for **Dihydrocoumarin** (in CDCl₃)

Chemical Shift (δ) ppm	Carbon Assignment
168.4	C-2 (C=O)
151.9	C-8a
128.2	C-7
127.9	C-5
124.3	C-6
122.6	C-4a
116.8	C-8
29.1	C-4
23.6	C-3

Data compiled from multiple sources.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **dihydrocoumarin** exhibits characteristic absorption bands corresponding to its lactone and aromatic functionalities.

Table 3: Principal IR Absorption Bands for **Dihydrocoumarin**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~1770	Strong, Sharp	C=O Stretch	Ester (Lactone)
~1600 & ~1500	Medium, Sharp	C=C Stretch	Aromatic Ring
~1220	Strong	C-O Stretch	Ester (Lactone)
3100 - 3000	Medium	C-H Stretch	Aromatic

| < 3000 | Medium | C-H Stretch | Aliphatic |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for this analysis.

Table 4: Key Mass Spectral Data (Electron Ionization) for **Dihydrocoumarin**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
148	100	[M] ⁺ (Molecular Ion)
120	84	[M-CO] ⁺
91	75	[C ₇ H ₇] ⁺
78	47	[C ₆ H ₆] ⁺

Data sourced from NIST Mass Spectrometry Data Center and other databases.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **dihydrocoumarin** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.
- **Transfer:** Filter the solution using a Pasteur pipette with a cotton plug into a clean 5 mm NMR tube.
- **Referencing:** If the solvent does not contain an internal standard, a small amount of tetramethylsilane (TMS) can be added.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra according to standard instrument procedures. Typical acquisition times are a few minutes for ^1H spectra and 20-60 minutes for ^{13}C spectra, depending on the sample concentration.

IR Spectroscopy Protocol

- **Sample Preparation (ATR Method):** For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of liquid or solid **dihydrocoumarin** directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
- **Sample Preparation (Liquid Film/KBr Pellet):** Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl). For solid samples, grind a small amount of the compound with dry potassium bromide (KBr) and press it into a transparent pellet.
- **Background Spectrum:** Record a background spectrum of the empty spectrometer or the clean ATR crystal.
- **Data Acquisition:** Place the prepared sample in the instrument's sample compartment and record the spectrum, typically scanning from 4000 cm^{-1} to 400 cm^{-1} .

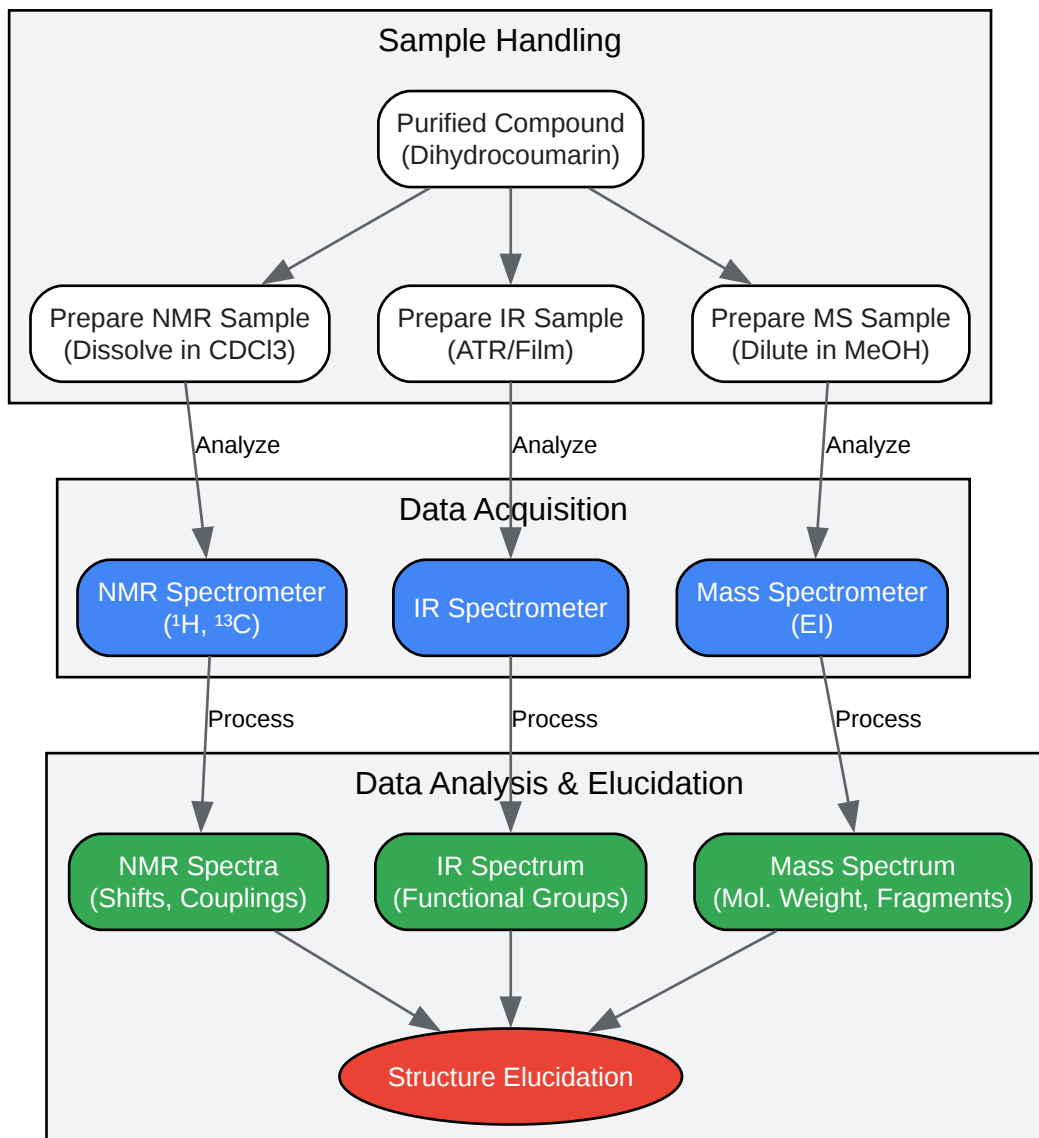
Mass Spectrometry Protocol (EI)

- **Sample Preparation:** Prepare a dilute solution of **dihydrocoumarin** (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through the gas chromatography (GC) inlet if coupled with a GC system.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) to generate charged ions and fragments.
- **Analysis and Detection:** The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, producing the mass spectrum.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound like **dihydrocoumarin**.

General Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the elucidation of molecular structures using spectroscopic techniques.

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